molecular formula C9H17NO3 B13625847 Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate

Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate

Cat. No.: B13625847
M. Wt: 187.24 g/mol
InChI Key: JFHSFFONGRCQOC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is an organic compound that features a tetrahydro-2H-pyran ring, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate typically involves the reaction of tetrahydro-2H-pyran derivatives with amino acids or their esters. One common method involves the use of tetrahydro-2H-pyran-2-carboxylic acid, which is reacted with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The tetrahydro-2H-pyran ring and amino group play crucial roles in binding to the target and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate
  • Methyl 2-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate
  • Methyl 2-amino-3-(tetrahydro-2H-pyran-5-yl)propanoate

Uniqueness

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is unique due to the specific position of the tetrahydro-2H-pyran ring, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and applications compared to its isomers.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-amino-3-(oxan-2-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-4-2-3-5-13-7/h7-8H,2-6,10H2,1H3

InChI Key

JFHSFFONGRCQOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCCO1)N

Origin of Product

United States

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